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Compound of Interest

Compound Name: Ibrutinib impurity 6

Cat. No.: B3324867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of process-

related impurities of Ibrutinib, a potent and covalently binding inhibitor of Bruton's tyrosine

kinase (BTK). Understanding and controlling these impurities are critical for ensuring the

quality, safety, and efficacy of the final drug product. This document outlines the origins of these

impurities, methods for their identification and quantification, and the relevant biological

pathways associated with Ibrutinib's mechanism of action.

Introduction to Ibrutinib and its Impurities
Ibrutinib, chemically known as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-

d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one, is a targeted therapy used in the treatment of

various B-cell malignancies.[1] The synthesis of such a complex molecule involves multiple

steps, which can lead to the formation of process-related impurities. These impurities can be

unreacted starting materials, intermediates, by-products of side reactions, or reagents.[2]

Regulatory agencies require stringent control and characterization of these impurities to ensure

patient safety.

Impurities in Ibrutinib are broadly categorized as:

Process-Related Impurities: Arising from the manufacturing process.
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Degradation Impurities: Formed by the degradation of the drug substance under storage or

stress conditions.[2]

Miscellaneous Impurities: Including residual solvents and inorganic impurities.

This guide focuses on the characterization of process-related impurities.

Ibrutinib Synthesis and the Origin of Process-
Related Impurities
The synthesis of Ibrutinib is a multi-step process. A representative synthetic route is depicted

below, highlighting the potential formation points of key process-related impurities. The

synthesis generally involves the construction of the pyrazolopyrimidine core, followed by the

introduction of the phenoxyphenyl group and the chiral piperidine moiety, and finally, the

acylation with acryloyl chloride.

Diagram of a potential Ibrutinib synthesis pathway and impurity formation will be described

conceptually here, as a prelude to the detailed impurity table.

Certain impurities are known to arise from specific steps in the synthesis. For instance,

incomplete reactions or side reactions of intermediates can lead to the formation of structurally

similar compounds that may be carried through the process.

Data Presentation: Ibrutinib Process-Related
Impurities
The following table summarizes the key process-related impurities of Ibrutinib, their structures,

and molecular weights.
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Impurity Name Chemical Structure Molecular Formula
Molecular Weight (
g/mol )

Ibrutinib Impurity 1

1-Methyl-3-(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidin-4-amine

C₁₈H₁₅N₅O 317.35

Ibrutinib Impurity 2

(S)-8-(1-

Acryloylpiperidin-3-

yl)-10-(4-

phenoxyphenyl)-3,4-

dihydropyrazolo[4,3-

e]pyrimido[1,2-

c]pyrimidin-2(8H)-one

C₂₅H₂₄N₆O₂ 440.50

N-Desmethyl Ibrutinib

1-((3R)-3-(4-amino-3-

(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidin-1-

yl)piperidin-1-yl)prop-

2-en-1-one with a

methyl group removed

from an unspecified

position (often on the

pyrazolopyrimidine

ring)

C₂₄H₂₂N₆O₂ 426.47

Ibrutinib Diamide

Impurity
N6-Acryloyl Ibrutinib C₂₈H₂₆N₆O₃ 494.55

Ibrutinib Impurity 69

4-(4-(1-(1-

Acryloylpiperidin-3-

yl)-4-amino-1H-

pyrazolo[3,4-

d]pyrimidin-3-

yl)phenoxy)phenyl

hydrogen sulfate

C₂₅H₂₄N₆O₆S 536.56
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Ibrutinib Impurity 84

3-(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidine-4,6-

diamine

C₁₇H₁₃N₇O 331.33

Ibrutinib Impurity 156

1-[(3S)-3-

hydroxypiperidin-1-

yl]prop-2-en-1-one

C₈H₁₃NO₂ 155.19

1,3-bis((R)-3-(4-

Amino-3-(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidin-1-

yl)piperidin-1-

yl)propan-1-one

Dimer impurity C₄₇H₄₆N₁₂O 826.95

3-(4-

Phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidin-4-amine

Key Intermediate C₁₇H₁₃N₅O 303.32

Experimental Protocols
The characterization of Ibrutinib process-related impurities relies on a combination of

chromatographic and spectroscopic techniques. Below are detailed methodologies for the

analysis.

High-Performance Liquid Chromatography (HPLC-UV)
for Impurity Profiling
This method is suitable for the separation and quantification of known and unknown impurities

in Ibrutinib drug substance.

Chromatographic System: A gradient HPLC system with a UV detector.

Column: Kromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]
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Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[4]

Mobile Phase B: Acetonitrile.[4]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B

0 60 40

10 40 60

15 40 60

20 60 40

| 25 | 60 | 40 |

Flow Rate: 1.0 mL/min.[3][4]

Column Temperature: 30 °C.[4]

Detection Wavelength: 295 nm or 296 nm.[3][4]

Injection Volume: 10 µL.

Sample Preparation: Dissolve the Ibrutinib sample in the mobile phase to a concentration of

approximately 140 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Structural Elucidation
This method is used for the identification and structural characterization of unknown impurities.

Chromatographic System: A UPLC system coupled to a high-resolution mass spectrometer

(e.g., Q-TOF).

Column: Waters Acquity UPLC C18 (100 mm x 2.1 mm, 1.7 µm).[5][6]
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Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6).[5][6]

Mobile Phase B: Acetonitrile.[5][6]

Gradient Program: A suitable gradient to resolve impurities from the main peak.

Flow Rate: 0.3 mL/min.[5][6]

Column Temperature: Ambient.

Injection Volume: 5 µL.[5][6]

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

Scan Range: m/z 50-1000.

Data Acquisition: Full scan and product ion scan (MS/MS) modes to obtain fragmentation

patterns for structural elucidation.

Mandatory Visualizations
B-Cell Receptor (BCR) and BTK Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme

in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is crucial for

comprehending the drug's mechanism of action.

Caption: BCR and BTK Signaling Pathway and Ibrutinib's Mechanism of Action.

Experimental Workflow for Impurity Characterization
A systematic workflow is essential for the efficient and accurate characterization of process-

related impurities.

Caption: A typical experimental workflow for the characterization of Ibrutinib impurities.

Conclusion
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The characterization of process-related impurities is a critical aspect of Ibrutinib's drug

development and manufacturing. A thorough understanding of the synthetic process, coupled

with robust analytical methodologies, is essential for identifying, quantifying, and controlling

these impurities. This guide provides a framework for researchers and scientists to approach

the characterization of Ibrutinib impurities, ensuring the delivery of a safe and effective

therapeutic agent to patients. The use of orthogonal analytical techniques and a systematic

workflow, as outlined, will facilitate comprehensive impurity profiling in line with regulatory

expectations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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